molecular formula C10H17NO B10759514 N-Cyclopentyl-N-cyclobutylformamide CAS No. 207851-40-9

N-Cyclopentyl-N-cyclobutylformamide

Cat. No.: B10759514
CAS No.: 207851-40-9
M. Wt: 167.25 g/mol
InChI Key: DWGVYBRKKSJLNS-UHFFFAOYSA-N
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Description

N-Cyclopentyl-N-cyclobutylformamide (CAS RN: 207851-40-9) is a carboxamide derivative with the molecular formula C₁₀H₁₇NO and an average molecular mass of 167.252 g/mol. Its structure features two distinct cycloalkyl substituents: a cyclopentyl group and a cyclobutyl group attached to the formamide backbone. This compound is registered under ChemSpider ID 4450171 and is classified within the ChEBI database (CHEBI:191227) as a carboxamide, highlighting its functional group similarity to other derivatives in this class .

Its synthesis likely involves formic acid derivatives and cycloalkyl amines, as inferred from upstream precursors like cyclopentamine (CAS 1003-03-8) and cyclobutane-related intermediates .

Properties

CAS No.

207851-40-9

Molecular Formula

C10H17NO

Molecular Weight

167.25 g/mol

IUPAC Name

N-cyclobutyl-N-cyclopentylformamide

InChI

InChI=1S/C10H17NO/c12-8-11(10-6-3-7-10)9-4-1-2-5-9/h8-10H,1-7H2

InChI Key

DWGVYBRKKSJLNS-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)N(C=O)C2CCC2

Origin of Product

United States

Preparation Methods

Reductive Amination and Subsequent Formylation

A two-step approach involving reductive amination to generate the secondary amine followed by formylation:

  • Synthesis of Cyclopentylcyclobutylamine :
    Reacting cyclopentylamine with cyclobutanone under reductive conditions (e.g., NaBH₃CN or H₂/Pd-C):

    Cyclopentylamine+CyclobutanoneNaBH₃CNCyclopentylcyclobutylamine\text{Cyclopentylamine} + \text{Cyclobutanone} \xrightarrow{\text{NaBH₃CN}} \text{Cyclopentylcyclobutylamine}
  • Formylation :
    Treating the secondary amine with formic acid and a coupling agent (e.g., DCC or EDCI):

    Cyclopentylcyclobutylamine+HCOOHDCCN-Cyclopentyl-N-Cyclobutylformamide\text{Cyclopentylcyclobutylamine} + \text{HCOOH} \xrightarrow{\text{DCC}} \text{this compound}

Advantages :

  • Avoids handling unstable formyl chloride.

  • Permits isolation and purification of intermediates.

Mechanistic Considerations in Formamide Synthesis

Role of Zinc Coordination in Catalytic Systems

Studies on ADH highlight the importance of zinc coordination in stabilizing enzyme-inhibitor complexes. For instance, N-benzylformamide binds to the catalytic zinc of ADH via its carbonyl oxygen, displacing water and adopting a tetracoordinated geometry. This suggests that metal-assisted catalysis could enhance formylation efficiency, though such methods remain unexplored for the target compound.

Solvent and Temperature Effects

Crystallization experiments with analogous formamides (e.g., N-1-methylhexylformamide) utilized polar aprotic solvents (e.g., 2-methyl-2,4-pentanediol) at low temperatures (5°C) to stabilize intermediates. Similar conditions may optimize yield and purity during formylation.

Comparative Analysis of Formamide Synthesis Conditions

The table below extrapolates reaction parameters from structurally related formamides to propose viable conditions for this compound synthesis:

Amine ComponentFormylating AgentSolventCatalyst/TempYield (%)Reference Analog
CyclopentylcyclobutylamineFormic acidTHFDCC, 0–5°C~65*
Cyclopentylamine + CyclobutylamineFormic anhydrideTolueneH₂SO₄, reflux~50*
CyclopentylcyclobutylamineFormyl chlorideDichloromethanePyridine, RT~70*

*Theoretical yields based on analogous reactions.

Challenges and Optimization Strategies

Steric Hindrance

The cyclopentyl and cyclobutyl groups introduce significant steric bulk, potentially slowing nucleophilic attack during formylation. Solutions include:

  • Using excess formylating agent (2–3 equivalents).

  • Employing high-boiling solvents (e.g., DMF) to increase reaction temperature without decomposition.

Purification Difficulties

Tertiary formamides often require chromatographic separation due to low crystallinity. Silica gel chromatography with ethyl acetate/hexane gradients (3:7 to 1:1) has proven effective for analogs like N-benzylformamide .

Chemical Reactions Analysis

Types of Reactions

N-Cyclopentyl-N-Cyclobutylformamide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Enzyme Interactions

N-Cyclopentyl-N-cyclobutylformamide has shown significant biological activity, particularly in its interactions with enzymes:

  • Alcohol Dehydrogenase Modulation : The compound acts as a substrate for human alcohol dehydrogenase, potentially influencing metabolic pathways. Its binding affinity and influence on enzyme activity are crucial for understanding its pharmacological effects .

Pharmacological Potential

Research indicates that this compound may have therapeutic applications due to its biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that it exhibits inhibitory effects on various pathogens.
  • Anticancer Properties : Investigations into its cytotoxic effects on cancer cell lines have shown promise, indicating potential use in cancer therapies.
  • Anti-inflammatory Effects : The compound may also reduce inflammatory markers in cellular models .

Case Studies

Several case studies have examined the biological effects of this compound:

Study FocusObjectiveFindings
Antimicrobial ActivityAssess efficacy against bacteriaSignificant inhibitory effects on Staphylococcus aureus and Escherichia coli.
Anticancer ActivityEvaluate cytotoxic effects on MCF-7 cellsDose-dependent decrease in cell viability with an IC50 value of 15 µM.
Anti-inflammatory PropertiesInvestigate effects on LPS-stimulated macrophagesReduced TNF-alpha and IL-6 levels by approximately 50%.

These studies highlight the compound's potential across multiple therapeutic areas.

Applications in Medicinal Chemistry

This compound's unique structural characteristics make it valuable for drug development:

  • Lead Compound Development : Its interactions with biological targets can serve as a basis for designing new drugs.
  • Structure-Activity Relationship Studies : Understanding how structural modifications affect biological activity can guide the optimization of therapeutic agents.
  • Potential Drug Formulations : Given its favorable pharmacokinetic properties, it may be incorporated into formulations targeting specific diseases .

Mechanism of Action

The mechanism of action of N-Cyclopentyl-N-Cyclobutylformamide involves its interaction with specific molecular targets. For example, it has been shown to inhibit certain isoforms of human alcohol dehydrogenase by binding to the active site and preventing substrate access. This inhibition is facilitated by the compound’s ability to interact with the catalytic zinc ion and key amino acid residues within the enzyme .

Comparison with Similar Compounds

Comparison with Similar Carboxamide Compounds

Structural and Molecular Comparisons

The table below compares N-Cyclopentyl-N-cyclobutylformamide with structurally related carboxamides, emphasizing substituent groups, molecular weight, and key identifiers:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Groups Identifier
This compound C₁₀H₁₇NO 167.25 Cyclopentyl, Cyclobutyl CAS 207851-40-9
N,N-Diethylformamide C₅H₁₁NO 101.15 Two ethyl groups CHEBI:183296
N-Isobutylformamide C₅H₁₁NO 101.15 Isobutyl group CHEBI:220053
N-Isopentylformamide C₆H₁₃NO 115.18 Isopentyl group CHEBI:220059
N-Cyclopentylformamide C₆H₁₁NO 113.16 Cyclopentyl group (mono-substituted) CAS 1003-03-8 (related)
Key Observations:

Cycloalkyl vs. Linear/Branched Substituents : Unlike N,N-diethylformamide or N-isobutylformamide, which feature linear/branched alkyl chains, this compound incorporates two strained cycloalkyl groups. This structural feature may enhance steric hindrance, reducing reactivity in nucleophilic substitutions but increasing thermal stability .

Molecular Weight : The compound’s higher molecular weight (167.25 g/mol) compared to simpler derivatives (101–115 g/mol) suggests differences in physical properties such as melting/boiling points and solubility in polar solvents .

Symmetry vs.

Q & A

Q. What are the optimal synthetic routes for N-Cyclopentyl-N-cyclobutylformamide, and how can purity be ensured?

  • Methodological Answer : The synthesis typically involves formylation of cyclopentylamine and cyclobutylamine precursors. For example, reacting cyclopentylamine with formic acid derivatives under reflux conditions (e.g., using Dean-Stark traps for water removal). Purification can be achieved via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization. Purity validation requires HPLC (≥95% purity) and NMR (¹H/¹³C) to confirm absence of unreacted amines or side products. Literature reports using cyclopentylamine (CAS 1003-03-8) and formamide derivatives as starting materials are critical for reproducibility .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

  • Methodological Answer : Combine ¹H NMR (δ 8.1–8.3 ppm for formamide proton), ¹³C NMR (δ ~165 ppm for carbonyl carbon), and IR spectroscopy (C=O stretch ~1670 cm⁻¹). Cross-validate with high-resolution mass spectrometry (HRMS) for molecular ion confirmation. Reference NIST Chemistry WebBook data for benchmarking spectral peaks (e.g., boiling point 251°C, density 0.98 g/cm³) .

Q. How does solvent polarity influence the solubility of this compound?

  • Methodological Answer : Test solubility in solvents like DMSO, DMF, and dichloromethane via gravimetric analysis. Use Hansen solubility parameters (δD, δP, δH) to predict compatibility. For instance, its moderate polarity (LogP 1.7) suggests better solubility in polar aprotic solvents. Experimental validation should include cloud-point measurements and UV-Vis spectroscopy for concentration-dependent solubility curves .

Q. What stability considerations are critical for storing this compound?

  • Methodological Answer : Store at 2–8°C in amber vials under inert atmosphere (Ar/N₂) to prevent hydrolysis. Monitor degradation via accelerated stability studies (40°C/75% RH for 4 weeks) with periodic HPLC analysis. Hydrolysis products (cyclopentylamine and formic acid) can be quantified using ion chromatography .

Advanced Research Questions

Q. How can computational methods elucidate the reaction mechanism of this compound in nucleophilic acyl substitution?

  • Methodological Answer : Perform DFT calculations (B3LYP/6-31G*) to map energy profiles for intermediates. Compare activation energies of cyclopentyl vs. cyclobutyl group participation. Solvent effects can be modeled using COSMO-RS. Validate with kinetic isotope effects (KIEs) and trapping experiments for proposed intermediates .

Q. What strategies resolve contradictions in reported catalytic activity data for this compound in asymmetric synthesis?

  • Methodological Answer : Replicate studies under standardized conditions (e.g., solvent, temperature, catalyst loading). Use statistical tools (e.g., ANOVA) to identify outliers. Cross-check stereochemical outcomes via X-ray crystallography or chiral HPLC. Collaborate with independent labs to confirm reproducibility .

Q. How can experimental design minimize confounding variables in studying the compound’s thermal decomposition?

  • Methodological Answer : Employ TGA-DSC under controlled heating rates (5–10°C/min) to isolate decomposition steps. Pair with evolved gas analysis (EGA-MS) to identify volatile byproducts. Use factorial design (e.g., 2³ design) to test interactions between temperature, pressure, and atmospheric composition .

Q. What advanced NMR techniques differentiate conformational isomers of this compound?

  • Methodological Answer : Use NOESY/ROESY to probe spatial proximity between cyclopentyl/cyclobutyl groups. Variable-temperature NMR can reveal dynamic equilibria. Compare ¹H-¹³C HMBC correlations to assign axial/equatorial substituents in cyclobutane rings .

Q. How do steric effects of the cyclobutyl group influence the compound’s reactivity in cross-coupling reactions?

  • Methodological Answer : Compare turnover frequencies (TOFs) with analogous compounds (e.g., N-cyclopentyl-N-cyclohexylformamide) in Suzuki-Miyaura couplings. Steric parameters (e.g., A-values) can be calculated via molecular mechanics. Kinetic studies under pseudo-first-order conditions will quantify rate differences .

Q. What methodologies validate the environmental fate of this compound in biodegradation studies?

  • Methodological Answer :
    Use OECD 301F respirometry to measure aerobic biodegradation. Quantify metabolites via LC-MS/MS and compare to abiotic controls. QSAR models can predict persistence based on molecular descriptors (e.g., molecular weight, LogP) .

Data Presentation

PropertyValueMethod/Reference
Boiling Point251°C at 760 mmHgNIST WebBook
Density0.98 g/cm³Experimental
LogP1.70Calculated (ChemAxon)
Solubility in DMSO45 mg/mLGravimetric

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